(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride
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Overview
Description
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a phenyl group, and a hydroxyethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with 2-chloroethanol to form 1-(2-hydroxyethyl)piperazine. This intermediate is then reacted with alpha-phenylacetic acid and 2,6-xylyl chloride under specific conditions to yield the desired ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Hydroxyethyl)phenyl)-3-(2,6-xylyl)urea
- 2-(2-Hydroxyethyl)-4-phenyl-1(2H)-phthalazinone
- 1-(4-(Ethoxycarbonyl)phenyl)-3-(4-(2-hydroxyethyl)phenyl)urea
Uniqueness
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring distinguishes it from other similar compounds, providing unique interactions with biological targets and potential therapeutic applications .
Properties
CAS No. |
19245-07-9 |
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Molecular Formula |
C22H29ClN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-17-7-6-8-18(2)21(17)27-22(26)20(19-9-4-3-5-10-19)24-13-11-23(12-14-24)15-16-25;/h3-10,20,25H,11-16H2,1-2H3;1H |
InChI Key |
PIRKSGPUNHJYMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(C2=CC=CC=C2)N3CCN(CC3)CCO.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(C2=CC=CC=C2)N3CCN(CC3)CCO.Cl |
Synonyms |
(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenyl-ace tate hydrochloride |
Origin of Product |
United States |
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